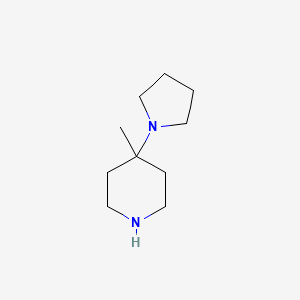

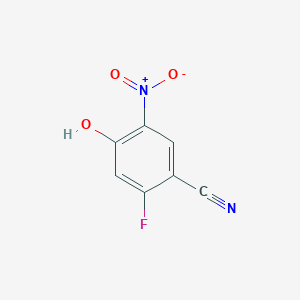

2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Descripción general

Descripción

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a planar molecule . Its molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds . It may be used in the synthesis of 4-cyano-3-fluorophenyl 4-(hexadecyloxy) benzoate .

Synthesis Analysis

2-Fluoro-5-nitrobenzonitrile can be prepared from 2-fluorobenzonitrile via nitration .Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile is C7H3FN2O3 . The molecular weight is 182.11 g/mol . The InChI key is YLRYYSYQJNBSMX-UHFFFAOYSA-N .Chemical Reactions Analysis

The triple-substituted 2-fluoro-5-nitrobenzonitrile is an ideal scaffold for molecular design . Each substituent has different reactivities, thus no protective group is required .Physical And Chemical Properties Analysis

2-Fluoro-4-hydroxy-5-nitrobenzonitrile has a melting point of 76 – 80 °C . It appears as a white to off-white powder .Aplicaciones Científicas De Investigación

Chemical and Structural Analysis

- Energetic and Structural Study : The molecule was involved in a detailed energetic and structural analysis, which included the determination of standard molar enthalpies of formation in both condensed and gaseous phases, vapor-pressure studies, and various computational evaluations to understand its electronic properties. UV-vis spectroscopy was performed to correlate intensities and band positions with calculated thermodynamic properties (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Synthetic and Medicinal Chemistry Applications

- Synthesis of Fluorobenzylguanidine : The compound was used in the synthesis of meta- and para-[18F]Fluorobenzylguanidine, significant in nuclear medicine for binding to target cells, showcasing its role in developing diagnostic agents (Garg, Garg, & Zalutsky, 1994).

- Synthesis of 2-Fluoro-4-bromobiphenyl : The compound played a role in synthesizing 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing anti-inflammatory and analgesic materials, highlighting its importance in pharmaceutical synthesis (Qiu, Gu, Zhang, & Xu, 2009).

Biochemical and Microbial Applications

- Metabolism by Nocardia : The compound was studied for its metabolism by Nocardia, indicating its utility in understanding microbial interactions with halogenated aromatic compounds (Cain, Tranter, & Darrah, 1968).

- Inhibition of Nucleoside Transport : Derivatives of the compound were investigated for their ability to inhibit the nucleoside transport protein ENT1, showcasing its potential in developing novel therapeutic agents (Tromp et al., 2004).

Material Science and Physical Chemistry

- Ferroelectric Nematic Phase Study : The compound was used to explore the effects of a lateral alkyloxy chain on the formation and stability of the ferroelectric nematic phase, indicating its role in advancing material science research (Cruickshank et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

2-fluoro-4-hydroxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O3/c8-5-2-7(11)6(10(12)13)1-4(5)3-9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRYYSYQJNBSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-hydroxy-5-nitrobenzonitrile | |

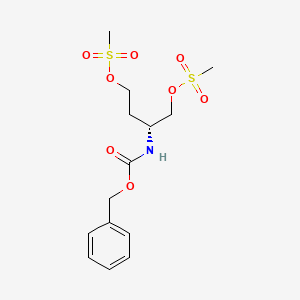

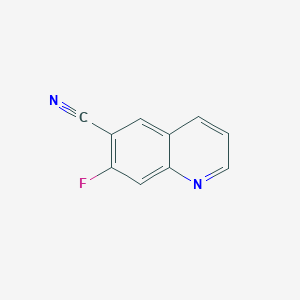

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

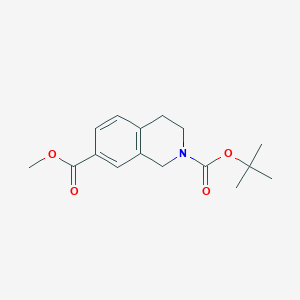

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1397850.png)

![1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine](/img/structure/B1397851.png)

![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1397853.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)